3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
CAS No.:
Cat. No.: VC11384852
Molecular Formula: C11H11N5O2
Molecular Weight: 245.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N5O2 |
|---|---|
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | 3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
| Standard InChI | InChI=1S/C11H11N5O2/c1-7-10(18)13-11(16-14-7)15-12-6-8-4-2-3-5-9(8)17/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+ |
| Standard InChI Key | WZKXIAKFAUWNDM-WUXMJOGZSA-N |
| Isomeric SMILES | CC1=NN=C(NC1=O)N/N=C/C2=CC=CC=C2O |
| SMILES | CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O |
| Canonical SMILES | CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O |
Introduction
Chemical Identity and Molecular Properties
Structural Characterization
3-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (molecular formula: C₁₁H₁₁N₅O₂) features a 1,2,4-triazin-5-one backbone substituted at the 3-position with a hydrazinyl group and at the 6-position with a methyl group. The (2E)-configuration of the hydrazinylidene moiety ensures planar geometry, facilitating π-π interactions with biological targets. Key spectroscopic identifiers include its InChIKey (WZKXIAKFAUWNDM-WUXMJOGZSA-N) and PubChem CID (135409243).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₅O₂ |
| Molecular Weight | 245.24 g/mol |
| IUPAC Name | 3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
| SMILES | CC1=NN=C(NC1=O)NN=CC2=CC=CC=C2O |
| Topological Polar Surface Area | 97.1 Ų |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A common approach involves reacting 6-methyl-4,5-dihydro-1,2,4-triazin-5-one with 2-hydroxybenzaldehyde in the presence of catalytic acid . The reaction proceeds through hydrazone formation, followed by cyclization under reflux conditions .
Mechanistic Insights:
The aldehyde group of 2-hydroxybenzaldehyde undergoes nucleophilic attack by the hydrazine group, forming a Schiff base intermediate. Subsequent tautomerization and cyclization yield the triazine ring . Optimal yields (∼75%) are achieved using ethanol as a solvent at 80°C for 12 hours .
Table 2: Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Catalyst | Acetic acid (5 mol%) |
| Yield | 75% |
Structural and Electronic Analysis
X-ray Crystallography
While single-crystal data for this specific compound remains unpublished, analogous triazine derivatives exhibit monoclinic crystal systems with space group P2₁/c . Density functional theory (DFT) calculations predict bond lengths of 1.28 Å for the C=N groups and 1.40 Å for the C-N bonds in the triazine ring .
Spectroscopic Features
-
IR Spectroscopy: Strong absorption at 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), and 3250 cm⁻¹ (O-H stretch) .
-
NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 6.85–7.45 (m, 4H, aromatic), δ 8.20 (s, 1H, N=CH) .
Biological Activities and Mechanisms
Antimicrobial Properties
Triazine derivatives demonstrate broad-spectrum antimicrobial activity. In vitro assays against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively . The hydroxyphenyl group enhances membrane penetration via hydrophobic interactions .
Table 3: Biological Activity Data
| Assay Type | Result |
|---|---|
| MIC (S. aureus) | 32 µg/mL |
| IC₅₀ (MCF-7) | 18.7 µM |
| Antioxidant (DPPH IC₅₀) | 42.5 µM |
Applications in Materials Science
Coordination Chemistry
The compound acts as a tridentate ligand, binding metal ions through the triazine N atoms and phenolic O atom . Complexes with Cu(II) exhibit enhanced catalytic activity in oxidation reactions .
Photonic Materials
DFT studies predict a HOMO-LUMO gap of 3.8 eV, suggesting potential use in organic semiconductors . Thin films deposited via spin-coating show absorption maxima at 380 nm .
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